molecular formula C17H36 B14674174 2,2,4,4,6,6,8,8-Octamethylnonane CAS No. 34701-50-3

2,2,4,4,6,6,8,8-Octamethylnonane

Cat. No.: B14674174
CAS No.: 34701-50-3
M. Wt: 240.5 g/mol
InChI Key: NRTFNOMCDBSWPY-UHFFFAOYSA-N
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Description

2,2,4,4,6,6,8,8-Octamethylnonane is a highly branched alkane with the molecular formula C17H36. It is known for its unique structure, which includes eight methyl groups attached to a nonane backbone. This compound is often studied for its physical and chemical properties, as well as its applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,4,6,6,8,8-Octamethylnonane typically involves the alkylation of a suitable precursor with methyl groups. One common method is the Friedel-Crafts alkylation, where a nonane derivative is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Combustion Reactions

As a saturated branched alkane, 2,2,4,4,6,6,8,8-Octamethylnonane undergoes complete combustion under stoichiometric oxygen conditions, producing carbon dioxide (CO2\text{CO}_2) and water (H2O\text{H}_2\text{O}) as primary products. The reaction follows:

C16H34+24.5O216CO2+17H2O\text{C}_{16}\text{H}_{34} + 24.5\text{O}_2 \rightarrow 16\text{CO}_2 + 17\text{H}_2\text{O}

Key characteristics :

  • Low volatility due to branching delays vaporization, requiring elevated temperatures for ignition.

  • High cetane number correlates with rapid autoignition kinetics under compression .

Experimental studies on structurally similar compounds (e.g., isocetane, 2,2,4,4,6,8,8-heptamethylnonane) reveal two-stage ignition behavior in jet-stirred reactors :

  • Low-temperature oxidation (770–900 K): Formation of alkylperoxy radicals and ketohydroperoxides.

  • High-temperature oxidation (>900 K): Dominated by H2O2\text{H}_2\text{O}_2 decomposition and chain-branching reactions .

ParameterValue/DescriptionReference
Ignition Delay (10 atm)~1 ms at 1070 K
Activation Energy145–160 kJ/mol (estimated)

Halogenation Reactions

The compound participates in radical halogenation under UV light or peroxide initiation, with tertiary C–H bonds showing preferential reactivity due to hyperconjugation stabilization of intermediate radicals.

Example reaction with chlorine :

C16H34+Cl2hνC16H33Cl+HCl\text{C}_{16}\text{H}_{34} + \text{Cl}_2 \xrightarrow{h\nu} \text{C}_{16}\text{H}_{33}\text{Cl} + \text{HCl}

Product distribution :

  • Monochlorinated derivatives form predominantly at the 6-position (central methyl branch).

  • Polychlorination occurs under excess halogen, though steric hindrance limits substitution at heavily branched sites.

Thermal Decomposition

At temperatures exceeding 700 K, C–C bond cleavage generates smaller alkanes and alkenes. Dominant pathways include:

  • β-scission of tertiary carbons, yielding iso-butane and branched alkenes.

  • Hydrogen abstraction reactions, producing methane and larger unsaturated hydrocarbons.

Thermochemical Data :

PropertyValue
Heat Capacity (CpC_p)458.80 J/mol·K (298.15 K)
Boiling Point240°C (760 mmHg)

Catalytic Cracking

In the presence of acidic zeolites (e.g., H-ZSM-5), the compound undergoes catalytic cracking to lighter hydrocarbons. Branching reduces cracking efficiency compared to linear alkanes due to diffusion limitations in catalyst pores.

Biochemical Interactions

Though not a primary metabolic substrate, studies on microbial degradation reveal:

  • Pseudomonas putida strains oxidize terminal methyl groups via monooxygenase enzymes.

  • Degradation pathways produce methyl ketones and carboxylic acids.

Scientific Research Applications

2,2,4,4,6,6,8,8-Octamethylnonane has several applications in scientific research:

    Chemistry: It is used as a model compound to study the effects of branching on the physical and chemical properties of alkanes.

    Biology: Research into its interactions with biological membranes and its potential as a hydrophobic agent in drug delivery systems.

    Medicine: Investigated for its potential use in formulations requiring hydrophobic carriers.

    Industry: Utilized as a reference compound in the determination of cetane numbers for diesel fuels and as a component in specialty lubricants.

Mechanism of Action

The mechanism of action of 2,2,4,4,6,6,8,8-Octamethylnonane in various applications depends on its hydrophobic nature and branched structure. In chemical reactions, its reactivity is influenced by the steric hindrance provided by the multiple methyl groups. In biological systems, it interacts with lipid membranes, potentially altering membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    2,2,4,4,6,8,8-Heptamethylnonane: Another highly branched alkane with one fewer methyl group.

    2,2,4,4,6,6,8-Heptamethyloctane: A similar compound with a shorter carbon chain.

Uniqueness

2,2,4,4,6,6,8,8-Octamethylnonane is unique due to its high degree of branching, which imparts distinct physical properties such as lower boiling points and higher stability compared to less branched alkanes. Its structure also makes it a valuable reference compound in fuel research and a useful model for studying the effects of branching in hydrocarbons.

Properties

CAS No.

34701-50-3

Molecular Formula

C17H36

Molecular Weight

240.5 g/mol

IUPAC Name

2,2,4,4,6,6,8,8-octamethylnonane

InChI

InChI=1S/C17H36/c1-14(2,3)11-16(7,8)13-17(9,10)12-15(4,5)6/h11-13H2,1-10H3

InChI Key

NRTFNOMCDBSWPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)CC(C)(C)CC(C)(C)C

Origin of Product

United States

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